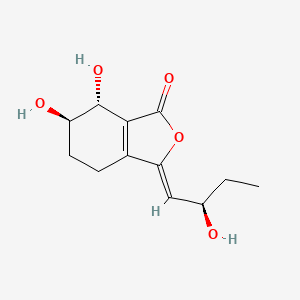
Senkyunolide S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .
Synthesis Analysis
Senkyunolide I is one of the main migration components found in both rat plasma and cerebrospinal fluid after the normal and migraine model rats were orally administered with CXE . The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .Molecular Structure Analysis
The molecular structure of Senkyunolide I was determined using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry and 1D and 2D NMR .Chemical Reactions Analysis
The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .Aplicaciones Científicas De Investigación
Neuroprotective Effects : Senkyunolide H, closely related to Senkyunolide S, has been shown to protect against apoptosis in neural cells induced by MPP+ via the ROS-mediated MAPK pathway, suggesting potential for treating neuronal disorders (Luo et al., 2019).
Anti-inflammatory Properties : Senkyunolide A and Z-ligustilide from Ligusticum chuanxiong have demonstrated inhibitory effects on neuroinflammation in microglial cells, offering potential therapeutic benefits for cerebrovascular diseases (Or et al., 2011).
Corticosterone-Induced Apoptosis Mitigation : Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling, suggesting its role in treating depression-related disorders (Gong et al., 2018).
Oxidative Damage Protection : Senkyunolides, including Senkyunolide H, reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells through the induction of heme oxygenase-1, highlighting their potential in treating diseases caused by oxidative stress and inflammation (Qi et al., 2010).
Cerebral Ischemic Stroke Therapy : Senkyunolide-H has shown effectiveness in preventing cerebral ischemic stroke (CIS) and may function by regulating various biological processes and signaling pathways, such as the PI3K/Akt/NF-κB signaling pathway (Zhang et al., 2019).
Pharmacokinetic Studies : Research has been conducted on the pharmacokinetics of senkyunolide A, indicating its potential application in cardiovascular diseases treatment, though noting challenges related to oral bioavailability and stability (Yan et al., 2007).
Dandruff Treatment : Senkyunolide A, isolated from Apium graveolens seed oil, has been studied for its potential in treating dandruff by improving epidermal function and controlling Malassezia effect (Mondon et al., 2017).
Metabolic Profiling : Studies on the metabolic profiling of Senkyunolide I in rats have been conducted, providing insights into its pharmacological activities against migraines and oxidative damage (Xiong et al., 2013).
Mecanismo De Acción
Senkyunolide I may be an active component of L. chuanxiong, traditionally used to treat migraine. The mechanism of pain relief in migraine model rats may be through adjusting the levels of monoamine neurotransmitters and their turnover rates, as well as decreasing nitric oxide levels in the blood and brain .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-IFUCJSHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

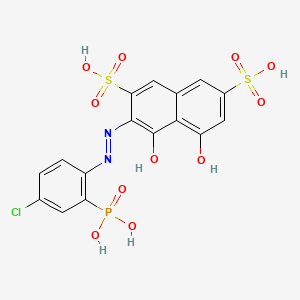
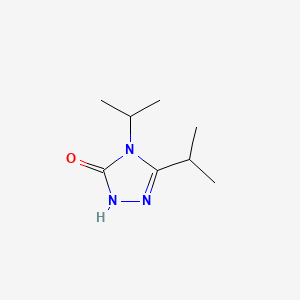

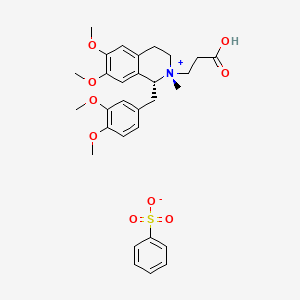
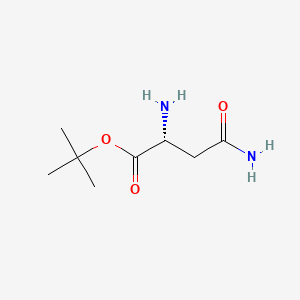
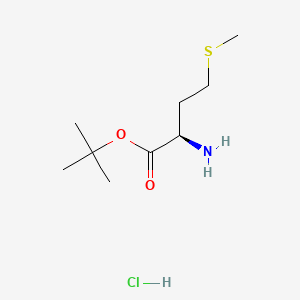
![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
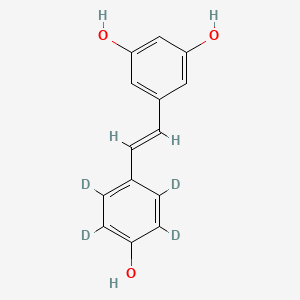
![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)